5-Bromo-N-(3-chloro-benzyl)-nicotinamide

Catalog No.
S6643155
CAS No.
1003650-91-6
M.F
C13H10BrClN2O
M. Wt
325.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-N-(3-chloro-benzyl)-nicotinamide

CAS Number

1003650-91-6

Product Name

5-Bromo-N-(3-chloro-benzyl)-nicotinamide

IUPAC Name

5-bromo-N-[(3-chlorophenyl)methyl]pyridine-3-carboxamide

Molecular Formula

C13H10BrClN2O

Molecular Weight

325.59 g/mol

InChI

InChI=1S/C13H10BrClN2O/c14-11-5-10(7-16-8-11)13(18)17-6-9-2-1-3-12(15)4-9/h1-5,7-8H,6H2,(H,17,18)

InChI Key

LPROUVICDDFXFF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=CN=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=CN=C2)Br

5-Bromo-N-(3-chloro-benzyl)-nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives, which are structurally related to vitamin B3 (niacin). This compound features a bromine atom attached to the fifth carbon of the nicotinamide ring and a chlorobenzyl group linked to the nitrogen atom. Its molecular formula is C₁₃H₁₂BrClN₂O, and it has gained interest in medicinal chemistry due to its potential biological activities .

There is no current research available on the mechanism of action of 5-Bromo-N-(3-chloro-benzyl)-nicotinamide. Similar nicotinamide derivatives can act as enzyme inhibitors or interact with cellular receptors, but without specific studies, this remains speculative for this compound.

  • Wear gloves, eye protection, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to proper chemical waste disposal procedures.

While specific reactions involving 5-Bromo-N-(3-chloro-benzyl)-nicotinamide have not been extensively documented, compounds with similar structures often undergo various chemical transformations. These may include:

  • Nucleophilic Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, which are common in aromatic chemistry.
  • Bromination: The presence of the bromine atom allows for further bromination under appropriate conditions.
  • Formation of Amides: The amide functional group can react with various nucleophiles, leading to the formation of new derivatives.

These reactions highlight the compound's potential versatility in synthetic organic chemistry .

  • Anticancer Activity: Some derivatives exhibit inhibitory effects on cancer cell proliferation.
  • Antiviral Properties: Certain compounds in this class have shown promise against viral infections by acting as enzyme inhibitors or interfering with viral replication mechanisms.
  • Enzyme Inhibition: Compounds with structural similarities often act as inhibitors of specific enzymes, potentially affecting metabolic pathways .

Synthesis of 5-Bromo-N-(3-chloro-benzyl)-nicotinamide can be approached through several methods:

  • Bromination: Starting from nicotinamide, bromination at the 5-position can be achieved using bromine or brominating agents.
  • Chlorobenzyl Group Introduction: The chlorobenzyl moiety can be introduced via nucleophilic substitution on an appropriate precursor.
  • Coupling Reactions: Coupling reactions involving amines and activated carboxylic acids or their derivatives can be utilized to form the amide bond.

These methods reflect common strategies employed in the synthesis of similar compounds .

5-Bromo-N-(3-chloro-benzyl)-nicotinamide may find applications in:

  • Pharmaceutical Development: As a potential lead compound for developing new drugs targeting cancer or viral diseases.
  • Material Science: Due to its unique structure, it may be explored for use in polymers or other materials requiring specific chemical properties.
  • Research: It could serve as a tool compound in studies investigating nicotinamide derivatives' biological mechanisms .

Several compounds share structural similarities with 5-Bromo-N-(3-chloro-benzyl)-nicotinamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
5-Bromo-nicotinamideBromine at 5-positionAnticancer activity
N-(3-chlorobenzyl)nicotinamideChlorobenzyl group without bromineAntiviral properties
6-Methyl-N-(4-chlorobenzyl)nicotinamideMethyl substitution at 6-positionEnzyme inhibition
4-Chloro-N-(2-methylbenzyl)nicotinamideDifferent aromatic substitutionPotential anti-inflammatory activity

These comparisons illustrate how variations in substituents can influence biological activity and therapeutic applications, highlighting the uniqueness of 5-Bromo-N-(3-chloro-benzyl)-nicotinamide within this class of compounds .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

323.96650 g/mol

Monoisotopic Mass

323.96650 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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